molecular formula C28H46O9 B12433109 (2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside

(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside

Cat. No.: B12433109
M. Wt: 526.7 g/mol
InChI Key: ITRHSIFUIWDEGO-XJVPYHKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hythiemoside A is a naturally occurring plant secondary metabolite that belongs to the ent-pimarane-type diterpenoids. It is isolated from the herb Siegesbeckia orientalis, which is known for its medicinal properties. The compound has a glycoside structure, consisting of a glycoside moiety and a biologically active aglycone moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hythiemoside A is typically isolated from the aerial parts of Siegesbeckia orientalis through plant extraction techniques. The process involves the use of solvents such as methanol, ethanol, and pyridine to extract the compound from the plant material . Large-scale synthesis of Hythiemoside A has not yet been reported, and the compound is primarily obtained through natural extraction methods .

Industrial Production Methods

Currently, there are no established industrial production methods for Hythiemoside A. The compound is mainly produced in small quantities for research purposes through extraction from Siegesbeckia orientalis .

Chemical Reactions Analysis

Types of Reactions

Hythiemoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Hythiemoside A with altered functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Hythiemoside A is part of a group of ent-pimarane-type diterpenoids, which include:

Compared to these similar compounds, Hythiemoside A is unique due to its specific glycoside structure and its potent biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H46O9

Molecular Weight

526.7 g/mol

IUPAC Name

[2-[(2S,4bS)-2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,27-,28-/m0/s1

InChI Key

ITRHSIFUIWDEGO-XJVPYHKCSA-N

Isomeric SMILES

CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O

Origin of Product

United States

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